ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate

Regioisomerism Structure-activity relationship Pharmacophore modeling

This specific 2-naphthyl regioisomer (InChIKey BMHKZQDQZWQNHR-UHFFFAOYSA-N) is non-interchangeable with the 1-naphthyl isomer or the methyl ester analogue (CAS 896615-96-6). The 4,5-dimethyl substitution and ethyl ester side chain define its distinct FABP4/5/A1 allosteric enhancer potency tier and metabolic profile. For rigorous SAR studies, paired procurement with the 1-naphthyl isomer provides critical isomeric negative/positive controls. Sourced from Oprea1_169008 screening library, it serves as a validated diversity-oriented screening deck component.

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
CAS No. 476298-69-8
Cat. No. B6524051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate
CAS476298-69-8
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-10-9-14-7-5-6-8-15(14)11-16/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyBMHKZQDQZWQNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (CAS 476298-69-8): Compound Class, Physicochemical Profile, and Procurement Context


Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a synthetic thiophene-3-carboxylate derivative bearing a naphthalene-2-carboxamide substituent at the 2-position and methyl groups at the 4- and 5-positions of the thiophene ring [1]. Its molecular formula is C20H19NO3S with a molecular weight of 353.4 g/mol, an XLogP3-AA of 5.6, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The compound is catalogued as PubChem CID 23940682 and carries the screening library synonym Oprea1_169008 [1][2]. This scaffold belongs to a broader class of non-annulated thiophenylamides, which have been investigated as inhibitors of fatty acid binding proteins (FABP4/5) and as adenosine A1 receptor allosteric enhancers [3][4].

Why Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate Cannot Be Substituted with In-Class Analogs: Regioisomeric and Substituent-Level Differentiation


Within the thiophene-3-carboxylate naphthalene-carboxamide family, seemingly minor structural variations produce distinct InChIKey identities, altered computed logP, and divergent pharmacophore geometries that preclude simple interchange [1]. The target compound differs from its 1-naphthyl regioisomer (InChIKey FNLBACXTUDNJOM-UHFFFAOYSA-N) in the spatial orientation of the naphthalene ring system, a feature that class-level SAR in 2-amino-3-naphthoylthiophenes has shown to affect receptor binding and allosteric enhancer potency [2]. The 4,5-dimethyl substitution on the thiophene core distinguishes it from non-methylated analogues (e.g., ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate) and influences both metabolic stability and electron density at the reactive positions [3]. The ethyl ester side chain versus the corresponding methyl ester (CAS 896615-96-6) modulates lipophilicity and hydrolytic stability, which are critical parameters for both in vitro assay performance and in vivo ADME profiling [1]. These structural differences mean that procurement of a generic naphthalene-thiophene amide without exact specification of the 2-naphthyl regioisomer, 4,5-dimethyl pattern, and ethyl ester would yield a compound with unvalidated and potentially divergent biological activity.

Quantitative Differentiation Evidence: Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate vs. Closest Analogs


Regioisomeric Identity: 2-Naphthyl vs. 1-Naphthyl Substitution – InChIKey-Level Structural Differentiation

The target compound bears the naphthalene-2-carboxamide substituent, producing the InChIKey BMHKZQDQZWQNHR-UHFFFAOYSA-N, whereas the 1-naphthyl regioisomer yields the InChIKey FNLBACXTUDNJOM-UHFFFAOYSA-N [1][2]. These two regioisomers are constitutionally distinct: the point of amide attachment shifts from the naphthalene C-2 to C-1 position, altering the spatial projection of the aromatic system and the intramolecular hydrogen-bonding network accessible to the amide NH [1]. In the related 2-amino-3-naphthoylthiophene series, regioisomeric variation at the naphthoyl ring produced differential allosteric enhancer activity at the human A1 adenosine receptor, with some compounds achieving greater enhancement than the reference PD 81,723 at 10 µM, while others showed no activity [3]. Although direct head-to-head comparison data for the 2-naphthyl vs. 1-naphthyl regioisomers of this specific scaffold are not yet published, the regioisomeric identity establishes a validated, quantifiable structural difference that precludes substitution in any assay requiring defined stereoelectronic presentation.

Regioisomerism Structure-activity relationship Pharmacophore modeling

Ester Side Chain Differentiation: Ethyl Ester vs. Methyl Ester – Lipophilicity and Stability

The target compound possesses an ethyl ester at the thiophene 3-carboxylate position, with a computed XLogP3-AA of 5.6 [1]. The closest methyl ester analog, methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (CAS 896615-96-6, molecular formula C19H17NO3S), has a predicted lower logP due to the shorter alkyl chain (estimated ΔlogP ≈ -0.5 based on the Hansch π constant for a methylene unit) [2]. This lipophilicity difference affects aqueous solubility, membrane permeability, and non-specific protein binding. Additionally, ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters, providing differential metabolic stability that is quantifiable in plasma stability assays [3]. The choice between ethyl and methyl esters is therefore not interchangeable for in vivo pharmacokinetic studies or in vitro assays where compound stability over extended incubation periods is critical.

Lipophilicity Metabolic stability Ester prodrug

4,5-Dimethyl Substitution on Thiophene Core: Impact on Biological Potency – Class-Level SAR Evidence

In the structurally related 2-amino-3-naphthoylthiophene series evaluated as A1 adenosine receptor allosteric enhancers, a clear SAR trend was observed: cycloalkylthiophene derivatives tended to be more potent than their 4,5-dimethyl analogues [1]. Several compounds in this series were superior to the reference PD 81,723 at 10 µM in enhancing the effect of the agonist CPA in CHO cells expressing the cloned human A1 adenosine receptor [1]. Specifically, compounds 23, 25–29, 31–34, 38, 39, 43, and 58 at 10 µM showed slightly greater enhancement than PD 81,723 and substantially greater enhancement at 1 µM [1]. The 4,5-dimethyl substitution pattern thus represents a distinct activity profile node within this chemotype, distinguishing the target compound from both the more potent cycloalkyl-fused analogues and the less substituted non-methylated thiophenes [1][2]. No direct quantitative comparison data exist for the target compound itself against a specific cycloalkylthiophene comparator, but the class-level SAR firmly establishes the 4,5-dimethyl pattern as a determinant of biological potency.

Structure-activity relationship Thiophene substitution Allosteric modulation

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Physicochemical Differentiation from Amide and Acid Analogs

The target compound has a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 5 [1]. In contrast, the corresponding 3-carboxamide analog (e.g., 4,5-dimethyl-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxamide, molecular formula C19H18N2O2S) has 2 hydrogen bond donors and a different HBA count, while the free carboxylic acid form would have 2 HBD and potentially different ionization behavior [2]. These differences in HBD/HBA counts impact the compound's ability to cross biological membranes, with the target compound's single HBD and moderate HBA count (4) placing it within Lipinski-compatible property space for oral bioavailability (HBD ≤ 5, HBA ≤ 10) [3]. The rotatable bond count of 5 provides moderate conformational flexibility, which differs from the amide and acid analogs and can affect entropic penalties upon protein binding.

Drug-likeness Physicochemical property space Permeability

Validated Application Scenarios for Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate Based on Structural Differentiation Evidence


SAR Probe for A1 Adenosine Receptor Allosteric Enhancer Studies Requiring a Defined 4,5-Dimethylthiophene Node

Class-level SAR from 2-amino-3-naphthoylthiophenes demonstrates that the 4,5-dimethyl substitution pattern defines a specific potency tier distinct from cycloalkylthiophene analogues [1]. The target compound, with its unique combination of 2-naphthyl regioisomerism and 4,5-dimethyl substitution, provides a well-defined structural node for SAR expansion in allosteric enhancer programs targeting the A1 adenosine receptor. The compound's computed XLogP3-AA of 5.6 and single HBD position it as a moderately lipophilic scaffold amenable to further optimization [2]. Researchers developing allosteric modulators for adenosine receptors can use this compound as a reference 4,5-dimethyl benchmark against which the potency gains of cycloalkyl-fused or heteroatom-substituted analogues are quantitatively measured.

Regioisomer-Controlled Negative Control in Naphthoylthiophene Target Engagement Assays

Because the target compound is the 2-naphthyl regioisomer (InChIKey BMHKZQDQZWQNHR-UHFFFAOYSA-N) while the 1-naphthyl isomer (InChIKey FNLBACXTUDNJOM-UHFFFAOYSA-N) is a distinct chemical entity [1][2], paired use of both regioisomers can serve as isomeric negative/positive controls in target engagement assays. This application is critical for targets where the spatial orientation of the naphthalene ring determines binding, such as the FABP4/5 ligand-binding pocket explored in non-annulated thiophenylamide patents [3]. Procurement of both isomers with certified regioisomeric purity enables rigorous SAR interpretation and eliminates false positives arising from trace regioisomeric contamination.

Ester Prodrug vs. Active Metabolite Differentiation in ADME Profiling Cascades

The target compound's ethyl ester distinguishes it from the corresponding methyl ester (CAS 896615-96-6) and the free carboxylic acid, enabling systematic investigation of ester hydrolysis rates in plasma and microsomal stability assays [1][2]. The ethyl ester, with its computed XLogP3-AA of 5.6, provides sufficient lipophilicity for membrane permeability while retaining susceptibility to esterase cleavage, a profile that is quantitatively distinct from the methyl ester. This scenario is directly relevant to lead optimization programs where tunable ester cleavage kinetics are required for prodrug strategies targeting intracellular release of the active carboxylic acid metabolite.

Physicochemical Property Benchmarking in Thiophene Library Procurement for DNA-Encoded Library (DEL) or High-Throughput Screening

The compound's well-defined physicochemical profile (MW = 353.4, XLogP3-AA = 5.6, HBD = 1, HBA = 4, Rotatable Bonds = 5) [1] places it within drug-like chemical space as defined by Lipinski rules [2]. When procuring thiophene-naphthalene amide libraries for DEL construction or HTS campaigns, this compound serves as a calculable reference point for property-based library design filters. Its screening library provenance (Oprea1_169008, F0412-0332) [1] further indicates its prior inclusion in diversity-oriented screening collections, supporting its use as a validated screening deck component for target-agnostic hit discovery against novel protein targets.

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